4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine
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Overview
Description
4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine is an organosulfur compound characterized by the presence of a methanesulfonyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored to maintain consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds .
Scientific Research Applications
4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A related compound used in similar synthetic applications.
Methylsulfonylmethane: Known for its use in alternative medicine and as a dietary supplement.
4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine: Another sulfonyl-containing pyridine derivative
Properties
CAS No. |
63422-79-7 |
---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
4-(methylsulfonylmethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
LNAVFQRKHMBCFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
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